Lipophilicity Advantage Over the Des-Fluoro Parent Scaffold (Pyroglutamic Acid)
The –CF₃ substituent increases the predicted logP by approximately 1.2 units relative to 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid). The target compound has a computed XLogP3-AA of 0.2 [1], whereas pyroglutamic acid (PubChem CID 7405) shows an XLogP3-AA of –1.0 [2]. This gain in lipophilicity is anticipated to improve passive membrane permeability and is consistent with the established effect of trifluoromethyl groups on heterocyclic scaffolds [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | Pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid): XLogP3-AA = –1.0 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.2 units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A higher logP directly influences passive permeability and tissue distribution; for medicinal chemistry programs aiming for intracellular or CNS targets, this 1.2-log-unit shift can translate into substantially different pharmacokinetic profiles.
- [1] PubChem CID 75355343. https://pubchem.ncbi.nlm.nih.gov/compound/75355343. View Source
- [2] PubChem CID 7405 (Pyroglutamic acid). https://pubchem.ncbi.nlm.nih.gov/compound/7405. View Source
- [3] Gillis, E.P.; Eastman, K.J.; Hill, M.D.; Donnelly, D.J.; Meanwell, N.A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. DOI: 10.1021/acs.jmedchem.5b00258. View Source
